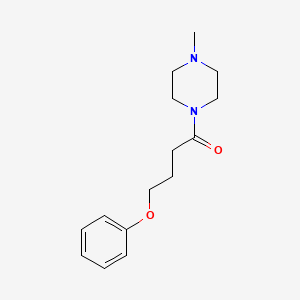![molecular formula C17H22ClN3O2 B6018312 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6018312.png)
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol, also known as TRO19622, is a novel small molecule that has been extensively studied for its potential therapeutic applications. TRO19622 is a selective antagonist of the vasopressin 1a receptor (V1aR) and has been shown to have potential therapeutic effects in a range of neurological and psychiatric disorders.
Mecanismo De Acción
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is a selective antagonist of the vasopressin 1a receptor (V1aR). The V1aR is a G protein-coupled receptor that is expressed in a range of tissues, including the brain. The V1aR has been implicated in a range of physiological and behavioral processes, including social behavior, stress response, and cognitive function. This compound has been shown to block the effects of vasopressin, a neuropeptide that activates the V1aR, and thereby modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response. This compound has also been shown to modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, this compound has been shown to modulate the release of oxytocin, a neuropeptide that is involved in social behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is its selectivity for the V1aR. This allows for more precise modulation of the receptor and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of interest is the potential use of this compound as a tool for studying the role of the V1aR in physiological and behavioral processes. Finally, there is a need for further research to optimize the synthesis and potency of this compound and related compounds.
Métodos De Síntesis
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is synthesized through a multi-step process that involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidine and 3-(chloromethyl)propan-1-ol. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in animal models of depression, anxiety, and social behavior disorders. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and autism spectrum disorders.
Propiedades
IUPAC Name |
3-[1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-15-7-1-6-14(10-15)17-19-16(23-20-17)12-21-8-2-4-13(11-21)5-3-9-22/h1,6-7,10,13,22H,2-5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRRRNAQGMMURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)Cl)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(diethylamino)-3-{4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6018255.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6018264.png)
![6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6018267.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6018275.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6018277.png)
![4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6018286.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-(phenoxymethyl)ethyl 4-methylbenzoate](/img/structure/B6018287.png)

![5-(2-morpholinylacetyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine trifluoroacetate](/img/structure/B6018300.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-fluorophenyl)amino]methylene}-3,5-dimethoxybenzamide](/img/structure/B6018310.png)
![7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018314.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6018320.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}nicotinamide 1-oxide](/img/structure/B6018321.png)